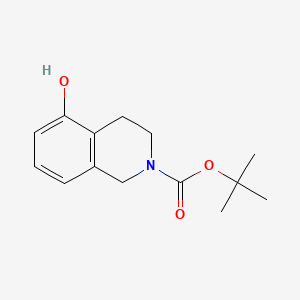

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción general

Descripción

tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:

Formation of Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through cyclization reactions.

Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using hydroxylating agents under controlled conditions.

tert-Butyl Protection: The carboxylate group can be protected using tert-butyl groups through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protective group for amines, enabling selective transformations. Acidic hydrolysis is the primary method for Boc removal:

Mechanistic studies indicate protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, regenerating the free amine .

Functionalization of the Hydroxyl Group

The 5-hydroxy group participates in nucleophilic substitutions and oxidations:

Etherification

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 12 hrs | 5-methoxy derivative | 78% |

| Benzyl bromide, NaH | THF, 0°C → RT, 6 hrs | 5-benzyloxy analog | 85% |

Oxidation

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, though over-oxidation of the dihydroisoquinoline ring may occur.

Ring-Modification Reactions

The dihydroisoquinoline core undergoes selective transformations:

Aromatic Electrophilic Substitution

The hydroxyl group directs electrophiles to the C-8 position:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hrs | 8-nitro derivative | 63% |

| Br₂ (1 equiv) | AcOH, RT, 1 hr | 8-bromo derivative | 71% |

Reduction of the Dihydro Ring

Catalytic hydrogenation (H₂/Pd-C, 50 psi) fully saturates the ring to produce a decahydroisoquinoline derivative.

Cross-Coupling Reactions

The Boc-protected amine enhances stability during metal-catalyzed reactions:

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 68-82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 75% |

Enzymatic Modifications

Biological systems selectively modify the compound:

-

Cytochrome P450 Oxidation : Introduces hydroxyl groups at C-6 or C-7 positions in liver microsomes.

-

Glucuronidation : UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing water solubility.

Stability Under Physiological Conditions

| Parameter | Value | Implications |

|---|---|---|

| Plasma stability (pH 7.4) | t₁/₂ = 4.2 hrs | Moderate metabolic liability |

| Thermal decomposition | Onset: 218°C | Stable below 200°C in inert atmosphere |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant activity. Tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential to scavenge free radicals, which can contribute to cellular damage and various diseases. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its utility in developing therapeutic agents for conditions associated with oxidative damage .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives are well-documented. This compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. In a controlled experiment, treatment with this compound resulted in a significant decrease in cell death rates compared to untreated controls . This positions the compound as a candidate for further research in neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex isoquinoline derivatives. For instance, it can be used in the synthesis of biologically active compounds through reactions such as acylation and alkylation .

Case Study: Synthesis of Isoquinoline Derivatives

A notable case study involved the use of this compound in the synthesis of novel isoquinoline-based inhibitors for specific enzymes. The synthetic route employed this compound as a precursor, leading to derivatives that exhibited enhanced inhibitory activity against targeted enzymes involved in cancer metabolism .

Material Science

Polymer Chemistry Applications

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study: Development of Composite Materials

A recent study investigated the incorporation of this compound into biodegradable polymers to create composite materials with improved mechanical strength and thermal resistance. The composites demonstrated significant enhancements compared to control samples without the compound, indicating its potential utility in sustainable material applications .

Mecanismo De Acción

The mechanism of action of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline: The parent compound, which lacks the tert-butyl and hydroxyl groups.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

The presence of the tert-butyl and hydroxyl groups in tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate makes it unique compared to its analogs. These functional groups can significantly alter its chemical reactivity and biological activity.

Actividad Biológica

tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 216064-48-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 249.31 g/mol

- CAS Number : 216064-48-1

- Purity : Typically ≥ 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit antioxidant properties.

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl 5-hydroxy-3,4-dihydroisoquinoline derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds exhibit IC values ranging from 0.75 µM to 7.4 µM against AChE and butyrylcholinesterase (BChE), indicating significant inhibitory potential .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using assays such as ABTS and FRAP. These studies demonstrated that this compound can effectively reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage in neuronal cells .

In Vivo Studies

In a mouse model of scopolamine-induced memory deficits, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's neuroprotective effects were attributed to its ability to modulate cholinergic signaling and reduce oxidative stress in the brain .

Pharmacokinetic Profiles

Pharmacokinetic studies have shown that the compound exhibits favorable absorption and distribution characteristics. In mouse models, the plasma half-life was approximately 3.2 hours, with good bioavailability observed in brain tissues .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 216064-48-1 |

| IC (AChE) | 0.75 - 7.4 µM |

| Antioxidant Activity | Effective in ABTS & FRAP |

| Half-life (Mouse Model) | 3.2 hours |

Propiedades

IUPAC Name |

tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTHBGIMLRDQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441486 | |

| Record name | tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216064-48-1 | |

| Record name | tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.